molecular formula C19H22F3NO B15192019 N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-27-8

N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B15192019
CAS No.: 94593-27-8
M. Wt: 337.4 g/mol
InChI Key: GBLYLPUTMIDNQB-UHFFFAOYSA-N
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Description

N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with a unique structure that includes an ethyl group, a methyl group, a phenylmethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Alkylation Reactions:

    Methoxylation: The phenylmethoxy group is introduced through methoxylation reactions, often using methanol and a catalyst.

    Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-alpha-methylbenzylamine: Lacks the phenylmethoxy and trifluoromethyl groups.

    N-Methyl-N-(phenylmethoxy)benzeneethanamine: Lacks the ethyl and trifluoromethyl groups.

    N-Ethyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine: Lacks the alpha-methyl group.

Uniqueness

N-Ethyl-alpha-methyl-N-(phenylmethoxy)-3-(trifluoromethyl)benzeneethanamine is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research fields.

Properties

CAS No.

94593-27-8

Molecular Formula

C19H22F3NO

Molecular Weight

337.4 g/mol

IUPAC Name

N-ethyl-N-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C19H22F3NO/c1-3-23(24-14-16-8-5-4-6-9-16)15(2)12-17-10-7-11-18(13-17)19(20,21)22/h4-11,13,15H,3,12,14H2,1-2H3

InChI Key

GBLYLPUTMIDNQB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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